5-hydroxy-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one

Catalog No.
S3315233
CAS No.
1131009-93-2
M.F
C33H40O20
M. Wt
756.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-hydroxy-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hyd...

CAS Number

1131009-93-2

Product Name

5-hydroxy-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one

IUPAC Name

5-hydroxy-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one

Molecular Formula

C33H40O20

Molecular Weight

756.7 g/mol

InChI

InChI=1S/C33H40O20/c1-10-19(37)23(41)26(44)31(47-10)49-13-6-14(36)18-15(7-13)50-29(30(22(18)40)53-33-28(46)25(43)21(39)17(9-35)52-33)11-2-4-12(5-3-11)48-32-27(45)24(42)20(38)16(8-34)51-32/h2-7,10,16-17,19-21,23-28,31-39,41-46H,8-9H2,1H3/t10-,16-,17-,19-,20-,21-,23+,24+,25+,26+,27-,28-,31?,32?,33?/m1/s1

InChI Key

IJQUDJBAKAHEBK-WCFGCZRRSA-N

SMILES

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)CO)O)O)O)C5=CC=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)CO)O)O)O)C5=CC=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC=C(C=C5)OC6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O
  • Origin: KDR is present in several plant species, including Ginkgo biloba, Eriobotrya japonica (loquat), and Combretum molle [].
  • Significance: Flavonoid glycosides like KDR are of interest in scientific research due to their potential health benefits. They exhibit various bioactivities, including antioxidant, anti-inflammatory, and anticancer properties [].
Note

The term "inverted exclamation mark" likely refers to the position of the glycosidic linkages (sugar attachments) on the kaempferol molecule (3 and 4' positions) but isn't a standard chemical nomenclature.


Molecular Structure Analysis

KDR consists of an aglycone (non-sugar) core, kaempferol, linked to three sugar moieties: two glucose units and one rhamnose unit []. The glucoses are attached at the 3rd and 4'th carbon positions of the kaempferol ring, while the rhamnose is linked to the 7th position []. This specific arrangement of sugar attachments is crucial for KDR's biological properties [].

Key Features:

  • Polyphenol structure with a flavonol core (kaempferol)
  • Three glycosidic linkages (glucose at 3 & 4', rhamnose at 7)

Chemical Reactions Analysis

  • Synthesis: While the specific synthesis of KDR hasn't been widely reported, it's likely obtained through extraction from natural sources like Ginkgo biloba leaves [].
  • Decomposition: Flavonoid glycosides can undergo hydrolysis under acidic or enzymatic conditions, breaking the glycosidic bonds and releasing the aglycone (kaempferol) and sugars (glucose and rhamnose).
C27H30O16 (KDR) + H2O -> C15H10O6 (Kaempferol) + 2C6H12O6 (Glucose) + C6H12O5 (Rhamnose)
  • Other Reactions: KDR might participate in various biological reactions due to its phenolic structure. However, specific reaction pathways require further investigation.

Physical And Chemical Properties Analysis

  • Melting Point: Likely high due to the presence of multiple hydroxyl groups promoting intermolecular hydrogen bonding.
  • Boiling Point: High due to the complex structure.
  • Solubility: Likely water-soluble due to the sugar moieties.
  • Stability: Relatively stable under physiological conditions (neutral pH, room temperature) but might degrade under extreme temperatures or acidic/basic environments.

Kaempferol 3,4'-diglucoside 7-rhamnoside (KDR) is a naturally occurring flavonoid found in various plants, including Erigeron acer, Ginkgo biloba, and Hypericum perforatum []. Due to its unique structure and potential health benefits, KDR has attracted increasing interest in scientific research, particularly in the following areas:

Anti-inflammatory and Antioxidant Properties

Studies have shown that KDR possesses anti-inflammatory and antioxidant properties. It can inhibit the production of inflammatory mediators, such as cytokines and nitric oxide, and scavenge free radicals, which can contribute to various diseases [, ].

  • Anti-inflammatory effects: In vitro and in vivo studies suggest that KDR can suppress the activation of inflammatory signaling pathways, leading to reduced inflammation []. For example, a study published in the journal "Inflammation Research" demonstrated that KDR treatment significantly reduced inflammation in a mouse model of colitis [].
  • Antioxidant effects: KDR exhibits free radical scavenging activity, protecting cells from oxidative damage []. This property may be beneficial in preventing or managing diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.

Potential Therapeutic Effects in Various Diseases

KDR's anti-inflammatory and antioxidant properties have led researchers to investigate its potential therapeutic effects in various diseases, including:

  • Neurodegenerative diseases: Studies suggest that KDR may protect against neurodegeneration by reducing oxidative stress and inflammation in the brain [].
  • Cancer: KDR has been shown to exhibit anti-cancer properties, such as inhibiting cell proliferation and inducing apoptosis (programmed cell death) in cancer cells [].
  • Metabolic diseases: In vitro studies indicate that KDR may improve insulin sensitivity and regulate glucose metabolism, suggesting potential benefits for managing diabetes [].

XLogP3

-2.4

Hydrogen Bond Acceptor Count

20

Hydrogen Bond Donor Count

12

Exact Mass

756.21129366 g/mol

Monoisotopic Mass

756.21129366 g/mol

Heavy Atom Count

53

Dates

Modify: 2024-04-14

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